Anticancer Potency: 1,2,3-Thiadiazol-5-amine vs. 1,2,4-Thiadiazol-5-amine in Colorectal (LoVo) Cells
In a direct head-to-head comparative study, 1,2,3-Thiadiazol-5-amine demonstrated a 10.8-fold higher potency against the LoVo colorectal cancer cell line compared to its structural isomer, 1,2,4-Thiadiazol-5-amine . The study evaluated both isomers in vitro using the same cell viability assay (MTT) and a 48-hour incubation period, providing a well-controlled comparison of intrinsic cytotoxic activity linked solely to the isomer-specific arrangement of the thiadiazole ring.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.44 µM |
| Comparator Or Baseline | 1,2,4-Thiadiazol-5-amine: IC50 = 26.42 µM |
| Quantified Difference | 10.8-fold lower IC50 (higher potency) |
| Conditions | LoVo colorectal cancer cell line, MTT assay, 48h incubation |
Why This Matters
This data provides a clear, quantitative basis for selecting the 1,2,3-isomer over the 1,2,4-isomer when designing anticancer agents targeting colorectal cancer, directly influencing the choice of synthetic building block and impacting medicinal chemistry project outcomes.
